molecular formula C10H19ClO4S B15325257 (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride

Cat. No.: B15325257
M. Wt: 270.77 g/mol
InChI Key: HXNZOQSKWRIMEE-UHFFFAOYSA-N
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Description

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride is an organic compound with a complex structure. It is used in various chemical reactions and has applications in multiple scientific fields. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride typically involves the reaction of tetrahydropyran derivatives with methanesulfonyl chloride. One common method includes the use of 4-(propoxymethyl)tetrahydro-2H-pyran as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in organic chemistry and various industrial applications .

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

[4-(propoxymethyl)oxan-4-yl]methanesulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c1-2-5-15-8-10(9-16(11,12)13)3-6-14-7-4-10/h2-9H2,1H3

InChI Key

HXNZOQSKWRIMEE-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1(CCOCC1)CS(=O)(=O)Cl

Origin of Product

United States

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